molecular formula C14H18N2OS B2556078 ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone CAS No. 1705337-63-8

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone

Cat. No. B2556078
CAS RN: 1705337-63-8
M. Wt: 262.37
InChI Key: QVQXNKGMHBEAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone, also known as AZD1446, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of drugs known as muscarinic receptor antagonists, which are used to treat various neurological and psychiatric disorders.2.1]octan-8-yl)(pyridin-4-yl)methanone.

Scientific Research Applications

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone has been used in various scientific research studies. It has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. It acts as a selective antagonist of muscarinic receptors, which are involved in various neurological and psychiatric disorders. It has also been used in studies to investigate the role of muscarinic receptors in the regulation of cognitive function, memory, and learning.

Mechanism of Action

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone acts as a selective antagonist of muscarinic receptors, particularly the M1 and M4 subtypes. Muscarinic receptors are G protein-coupled receptors that are involved in the regulation of various physiological functions, including neurotransmission, smooth muscle contraction, and glandular secretion. By blocking the activity of these receptors, ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone can modulate various physiological processes, including cognitive function, memory, and learning.
Biochemical and Physiological Effects:
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to reduce the motor symptoms of Parkinson's disease in animal models. Additionally, it has been shown to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia.

Advantages and Limitations for Lab Experiments

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone has several advantages for lab experiments. It is a selective antagonist of muscarinic receptors, which allows for the investigation of the role of these receptors in various physiological processes. It has also been shown to have high potency and specificity for muscarinic receptors, which allows for the investigation of the effects of muscarinic receptor blockade on physiological processes. However, ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in long-term studies. Additionally, it may have off-target effects on other receptors, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone. One direction is to investigate its potential therapeutic effects in other neurological and psychiatric disorders, such as Huntington's disease, multiple sclerosis, and depression. Another direction is to investigate its effects on other physiological processes, such as cardiovascular function and gastrointestinal function. Additionally, future research could investigate the development of more potent and selective muscarinic receptor antagonists based on the structure of ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone.

Synthesis Methods

The synthesis of ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone involves several steps. The first step is the synthesis of 4-bromopyridine, which is then reacted with 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) to form the pyridine-4-yl-1,5-diazabicyclo[4.3.0]non-5-ene intermediate. This intermediate is then reacted with methyl thioglycolate to form the desired compound, ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone. The synthesis method has been optimized to yield high purity and high yield of the compound.

properties

IUPAC Name

(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-18-13-8-11-2-3-12(9-13)16(11)14(17)10-4-6-15-7-5-10/h4-7,11-13H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQXNKGMHBEAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone

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